molecular formula C17H12ClF2NO4 B3910205 [(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-4,5-difluorobenzoate

[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-4,5-difluorobenzoate

Cat. No.: B3910205
M. Wt: 367.7 g/mol
InChI Key: GJCDFSGERMKBSE-RCCKNPSSSA-N
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Description

[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-4,5-difluorobenzoate is a complex organic compound that features a combination of chromene and benzoate structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of methoxy, chloro, and difluoro substituents adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-4,5-difluorobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromene moiety, followed by the introduction of the benzoate group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-4,5-difluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro and difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-4,5-difluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of [(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-4,5-difluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluorobenzoate
  • Methyl 4-fluorobenzoate
  • 2-Chloro-4,5-difluorobenzoic acid

Uniqueness

[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-4,5-difluorobenzoate is unique due to its combination of chromene and benzoate structures, along with the specific substituents (methoxy, chloro, and difluoro groups). This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-4,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF2NO4/c1-23-9-2-3-10-15(4-5-24-16(10)6-9)21-25-17(22)11-7-13(19)14(20)8-12(11)18/h2-3,6-8H,4-5H2,1H3/b21-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCDFSGERMKBSE-RCCKNPSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC(=C(C=C3Cl)F)F)CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=CC(=C(C=C3Cl)F)F)/CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-4,5-difluorobenzoate
Reactant of Route 2
Reactant of Route 2
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-4,5-difluorobenzoate
Reactant of Route 3
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-4,5-difluorobenzoate
Reactant of Route 4
Reactant of Route 4
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-4,5-difluorobenzoate
Reactant of Route 5
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-4,5-difluorobenzoate
Reactant of Route 6
Reactant of Route 6
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-4,5-difluorobenzoate

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